rac-Clopidogrel-MP Endo Derivative
Description
Overview of Clopidogrel (B1663587) as a Prodrug and its Metabolic Activation Pathways
Clopidogrel is an orally administered prodrug that undergoes a complex two-step metabolic activation process in the liver to become a pharmacologically active agent. smpdb.canih.gov A significant portion, approximately 85%, of the absorbed clopidogrel is hydrolyzed by carboxylesterase 1 (CES1) into an inactive carboxylic acid derivative. nih.govpharmgkb.org The remaining 15% is metabolized by cytochrome P450 (CYP) enzymes. nih.gov
The first step of activation involves the oxidation of the thiophene (B33073) ring of clopidogrel to form an intermediate metabolite, 2-oxo-clopidogrel. acs.orgnih.gov This reaction is primarily catalyzed by CYP1A2, CYP2B6, and CYP2C19. nih.govacs.org In the second step, 2-oxo-clopidogrel is further metabolized to the active thiol metabolite. acs.orgnih.gov This conversion is mediated by several CYP enzymes, including CYP2B6, CYP2C9, CYP2C19, and CYP3A4. nih.gov
Recent research has also identified two distinct metabolic pathways for the conversion of 2-oxo-clopidogrel. The primary, P450-dependent pathway leads to the formation of the major bioactive thiol isomers. acs.orgnih.gov A secondary, minor pathway involves hydrolysis, which appears to be dependent on paraoxonase-1 (PON-1), and results in the formation of an endocyclic isomer of the thiol metabolite. acs.orgnih.gov
Significance of Metabolite Research in Understanding Drug Bioactivation and Stereoisomerism
The study of drug metabolites is crucial for several reasons. It helps in identifying the active form of a prodrug and the enzymes responsible for its formation, which can explain inter-individual variability in drug response due to genetic polymorphisms of these enzymes. pharmgkb.org For instance, genetic variations in CYP2C19 have been shown to significantly impact clopidogrel's metabolism. pharmgkb.org
Furthermore, the metabolism of clopidogrel results in the formation of multiple stereoisomers. researchgate.net Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Due to its stereochemical structure, the active thiol metabolite of clopidogrel can exist as four isomers (H1-H4). researchgate.net In vitro studies have indicated that only one of these, the H4 isomer, is the active circulating isomer. researchgate.net Investigating these isomers is essential as they can have different pharmacological activities and potencies.
Definition and Structural Context of rac-Clopidogrel-MP Endo Derivative as a Specific Isomer
This compound is a specific, minor thiol metabolite isomer of clopidogrel. acs.orgnih.gov Its formation is attributed to the hydrolysis of 2-oxo-clopidogrel, a process that seems to be dependent on the enzyme PON-1. acs.orgnih.gov Structurally, it is characterized by the migration of the double bond from an exocyclic to an endocyclic position within the piperidine (B6355638) ring. acs.orgnih.gov
The "rac" prefix indicates that the compound is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. The "endo" designation refers to the stereochemistry of the molecule, specifically the orientation of a substituent in a bridged ring system.
| Property | Value |
|---|---|
| CAS Number | 1346598-12-6 |
| Molecular Formula | C25H26ClNO6S |
| Molecular Weight | 504.0 g/mol |
| Appearance | Yellow Solid |
| Melting Point | 136-138°C |
| Solubility | Chloroform, Methanol |
Rationale for Investigating this compound in Preclinical and Mechanistic Studies
Understanding the formation and characteristics of all metabolites, including the inactive ones, is essential for a complete picture of the drug's disposition in the body. This knowledge can contribute to explaining variability in drug response and identifying potential drug-drug interactions.
Scope and Objectives of Academic Research on the Compound
Academic research on this compound primarily focuses on its role as a "Clopidogrel Impurity" or derivative for research and development purposes. theclinivex.comclearsynth.com The main objectives of such research include:
Structure
3D Structure
Properties
IUPAC Name |
2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-3,6-dihydro-2H-pyridin-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12,24H,10-11,13-15H2,1-2H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGUEGYOTLVBPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Stereochemical Control in Rac Clopidogrel Mp Endo Derivative Preparation
Strategies for the Chemical Synthesis of rac-Clopidogrel-MP Endo Derivative
The chemical synthesis of this compound would logically proceed through the strategic modification of the clopidogrel (B1663587) scaffold or key precursors. This involves the introduction of the methoxyphenyl-containing side chain and the establishment of the "endo" stereochemistry at the piperidine (B6355638) ring.
Enantiospecific and Diastereoselective Synthesis Approaches
The synthesis of a specific diastereomer, such as an "endo" derivative, requires a high degree of stereochemical control. This can be achieved through several established strategies in asymmetric synthesis.
One potential approach involves the use of a chiral auxiliary. For instance, an asymmetric Strecker reaction employing a chiral amine, such as [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride, can be used to introduce the desired stereochemistry at the α-carbon of the phenylacetic acid moiety of a clopidogrel precursor. google.com Subsequent manipulations would then need to be designed to control the stereochemistry of the piperidine ring functionalization.
Alternatively, substrate-controlled diastereoselective reactions could be employed. The existing stereocenter in an enantiomerically pure clopidogrel precursor could direct the stereochemical outcome of a subsequent reaction on the piperidine ring. For example, the reduction of a suitably functionalized tetrahydropyridine (B1245486) precursor could proceed with facial selectivity dictated by the steric hindrance of the existing chiral substituent.
Catalyst-controlled reactions offer another powerful tool. Chiral rhodium catalysts have been successfully used for the site-selective and stereoselective C-H functionalization of piperidine rings. nih.govresearchgate.net By selecting the appropriate chiral catalyst and nitrogen protecting group, it is conceivable that a C-H insertion reaction could be directed to the desired position on the piperidine ring with the correct "endo" orientation.
Derivatization Techniques from Clopidogrel Precursors or Key Intermediates
A logical starting point for the synthesis of this compound is the derivatization of a key intermediate in the synthesis of clopidogrel itself, namely 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. nih.govresearchgate.netgoogle.com This intermediate can be synthesized through various routes, including the Pictet-Spengler reaction. nih.gov
The "MP" or methoxyphenyl moiety is often introduced via alkylation. For instance, the active thiol metabolite of clopidogrel has been stabilized for analytical purposes by reaction with 2-bromo-3'-methoxyacetophenone. nih.gov A similar strategy could be envisioned where a nucleophilic handle on the piperidine ring of a clopidogrel precursor reacts with a methoxyphenyl-containing electrophile.
The synthesis could also involve a multi-component reaction. For example, a three-component Mannich reaction has been utilized to construct polyfunctional piperidines stereoselectively, inspired by biosynthetic pathways. rsc.org Such a strategy could potentially assemble the core structure of the target molecule in a convergent manner.
The table below summarizes potential derivatization strategies from key clopidogrel precursors.
| Precursor | Derivatization Strategy | Key Reagents/Conditions | Potential Outcome |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | N-Alkylation followed by functionalization | 1. (R)- or (S)-2-chloro-2-phenylethyl acetate (B1210297) derivative, Base2. Introduction of MP-containing side chain | Racemic or enantiomerically enriched clopidogrel backbone for further modification. |
| (S)-(+)-Clopidogrel | C-H Functionalization of piperidine ring | Chiral Rhodium Catalyst, Diazo compound with MP moiety | Direct introduction of the MP-side chain with potential for stereocontrol. nih.gov |
| 2-oxo-clopidogrel | Opening of the thiolactone and derivatization | Nucleophilic attack on the piperidine ring followed by reaction with a methoxyphenyl electrophile. | Formation of a derivative with a functionalized piperidine ring. nih.gov |
Evaluation of Novel Catalytic Methods for Stereo- and Regioselective Transformations
Recent advances in catalysis offer promising avenues for the synthesis of complex molecules like this compound.
Rhodium-catalyzed C-H insertion reactions, as mentioned earlier, provide a powerful method for the direct functionalization of saturated heterocycles. nih.govresearchgate.net The regioselectivity (C2, C3, or C4 of the piperidine) can be controlled by the choice of both the catalyst and the protecting group on the piperidine nitrogen. nih.gov For an "endo" derivative, this approach would require a catalyst that favors insertion at a specific C-H bond on the piperidine ring and directs the substituent to the desired orientation.
Palladium-catalyzed cross-coupling reactions are another mainstay of modern organic synthesis. While typically used for the formation of carbon-carbon bonds on aromatic systems, recent developments have extended their application to sp3-hybridized carbons. A strategy involving the cross-coupling of a suitably functionalized piperidine precursor with a methoxyphenyl-containing coupling partner could be a viable route.
Biocatalytic Approaches in the Synthesis of Related Clopidogrel Metabolites and Analogues
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the preparation of chiral compounds. Enzymes can mediate reactions with high enantio- and regioselectivity under mild conditions.
Enzyme-Mediated Transformations for Chiral Induction and Resolution
Enzymes, particularly lipases and oxidoreductases, have been employed in the synthesis and resolution of clopidogrel and its precursors.
Lipases are commonly used for the kinetic resolution of racemic mixtures. For instance, Candida antarctica lipase (B570770) B (CALB) has been used in the enantioselective acylation of racemic alcohols, which could be applied to a hydroxylated precursor of the target molecule. Lipases have also been used in multicomponent reactions to synthesize piperidine derivatives. rsc.org
Oxidoreductases, such as amine oxidases and ene-reductases, are valuable for the asymmetric synthesis of chiral amines and the deracemization of nitrogen heterocycles. nih.gov A chemo-enzymatic cascade involving an amine oxidase and an ene-imine reductase has been used to convert N-substituted tetrahydropyridines to stereo-defined 3- and 3,4-substituted piperidines. nih.gov This type of biocatalytic redox cascade could be a powerful tool for establishing the desired stereochemistry in the piperidine ring of the target molecule.
Recent research has also demonstrated the use of enzymes for the C-H oxidation of piperidines to introduce hydroxyl groups, which can then be further functionalized. chemistryviews.orgchemrxiv.org This approach, combining biocatalytic C-H activation with subsequent chemical modifications, opens up new possibilities for the modular and enantioselective synthesis of complex piperidine derivatives.
The following table highlights some enzyme classes and their potential applications in the synthesis of chiral piperidine derivatives relevant to the target compound.
| Enzyme Class | Transformation | Relevance to Synthesis |
| Lipases | Kinetic resolution of racemic alcohols/amines | Enantioselective synthesis of chiral building blocks. rsc.org |
| Amine Oxidases | Oxidation of amines to imines | Key step in deracemization cascades. nih.gov |
| Ene-Reductases / Imine Reductases | Asymmetric reduction of C=C and C=N bonds | Stereoselective formation of chiral centers in the piperidine ring. nih.gov |
| Hydroxylases | C-H Oxidation | Introduction of a functional handle for further derivatization. chemistryviews.orgchemrxiv.org |
Characterization Techniques for Confirming Chemical Structure and Stereochemistry
The unambiguous determination of the chemical structure and, crucially, the stereochemistry of a complex molecule like this compound relies on a combination of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for elucidating the connectivity and stereochemistry of organic molecules. researchgate.netijper.orgresearchgate.net
¹H NMR provides information on the proton environment, including chemical shifts, coupling constants, and integration, which helps to map out the molecular skeleton.
¹³C NMR reveals the number and type of carbon atoms present.
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the connectivity between protons and carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for determining the relative stereochemistry, including the "endo" configuration, by identifying protons that are close in space.
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. nih.govijper.orgresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further corroborating the molecular formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide structural information about its different components.
X-Ray Crystallography provides the most definitive evidence of the three-dimensional structure of a crystalline compound, including the absolute stereochemistry. google.com By obtaining a suitable single crystal of the this compound, its precise atomic arrangement, bond lengths, and bond angles could be determined, unequivocally confirming the "endo" stereochemistry.
The table below details the primary application of each characterization technique.
| Technique | Information Obtained |
| ¹H NMR | Proton environment, connectivity (via coupling constants). |
| ¹³C NMR | Carbon skeleton. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity of the molecular framework. |
| NOESY | Through-space proton-proton correlations, crucial for determining relative stereochemistry (e.g., endo/exo). |
| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental composition. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns, providing structural subunit information. |
| X-Ray Crystallography | Absolute three-dimensional structure of a crystalline solid, definitive confirmation of stereochemistry. google.com |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise chemical structure of organic molecules in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, chemists can map the connectivity of atoms and deduce the compound's constitution.
For a thienopyridine derivative, ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For example, in the characterization of Clopidogrel degradation products, specific proton signals can be assigned to the aromatic rings, the methylene (B1212753) groups of the tetrahydrothienopyridine core, and the methoxy (B1213986) group. ijper.orgresearchgate.net The chemical shifts (δ) and coupling constants (J) are crucial for confirming the structure and, in some cases, the relative stereochemistry.
While a specific spectrum for this compound is not publicly available, the following table presents representative ¹H NMR data for a known oxidative degradation product of Clopidogrel, 2-(2-chlorophenyl)-2-oxoacetic acid, illustrating how such data is reported and interpreted. ijper.org
Table 1: Representative ¹H NMR Data for a Clopidogrel-Related Compound (Data for 2-(2-chlorophenyl)-2-oxoacetic acid in DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 5.80 | Singlet | CH (methine proton) |
| 7.44 - 7.52 | Triplet of doublets | Aromatic CH |
| 7.52 - 7.59 | Doublet of doublets | Aromatic CH |
| 7.60 - 7.69 | Triplet of doublets | Aromatic CH |
| 7.77 | Doublet of doublets | Aromatic CH |
This interactive table showcases typical data obtained from ¹H NMR analysis for structural confirmation.
Similarly, ¹³C NMR provides a signal for each unique carbon atom in the molecule, and techniques like DEPT can distinguish between CH₃, CH₂, CH, and quaternary carbons. nih.gov Solid-state NMR can also be used to study the different polymorphic forms of these compounds. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the unambiguous determination of a compound's molecular formula.
Following ionization, the molecule can be subjected to fragmentation (MS/MS or MSⁿ), where it is broken down into smaller, characteristic ions. nih.gov Analyzing this fragmentation pattern provides powerful evidence for the compound's structure, as the fragments correspond to specific substructures within the molecule. For instance, in the analysis of Clopidogrel and its metabolites, common fragmentation pathways involve the cleavage of the ester group and fragmentations around the thienopyridine ring system. ijper.orgnih.gov
Table 2: Representative Mass Spectrometry Fragmentation Data for a Clopidogrel Degradation Product (Data for 4,5,6,7-tetrahydrothieno[3,2-c]pyridine)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |
| 139/140 | Molecular Ion [M]⁺ |
| 110 | Fragment from cleavage of the piperidine ring |
This interactive table illustrates how mass spectrometry data is used to identify molecular ions and key fragments, confirming the structure of a compound. ijper.org
For the title compound, HRMS would be used to confirm the expected molecular formula derived from its structure, and the fragmentation pattern would serve as a fingerprint to verify the connectivity of the chlorophenyl, methyl phosphonate (B1237965) (or methoxyacetophenone), and thienopyridine moieties.
X-ray Crystallography for Absolute Stereochemistry Determination (if applicable)
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. soton.ac.ukthieme-connect.de The technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice, providing an unambiguous structural model.
For chiral molecules like thienopyridine derivatives, X-ray crystallography is the gold standard for assigning the (R) or (S) configuration at a chiral center. nih.gov This is achieved through the analysis of anomalous dispersion, particularly if a heavy atom (like chlorine or sulfur, both present in the Clopidogrel framework) is part of the structure. thieme-connect.de
While crystal structures for various salts and polymorphs of Clopidogrel have been published, confirming their solid-state conformations, a crystal structure for this compound is not currently available in the public domain. If a crystalline sample of a single enantiomer could be obtained, X-ray crystallography would be the ideal method to unequivocally confirm its absolute configuration and the "endo" stereochemistry.
Chiral Chromatography (e.g., SFC, HPLC) for Enantiomeric and Diastereomeric Purity Assessment
Since the title compound is a racemate ("rac-"), it is a 1:1 mixture of two enantiomers. Chiral chromatography is the primary technique used to separate these enantiomers, allowing for their individual analysis and the determination of enantiomeric purity (or enantiomeric excess, ee). The method is also crucial for separating diastereomers, such as the endo and exo forms.
Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are widely used for this purpose. scirp.orgnih.govresearchgate.netresearchgate.net These techniques utilize a chiral stationary phase (CSP), which interacts differently with the two enantiomers, causing them to travel through the column at different speeds and thus elute at different times.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating the enantiomers of Clopidogrel and its related impurities. scirp.orgnih.govresearchgate.net Method development involves optimizing the mobile phase (a mixture of solvents in HPLC, or supercritical CO₂ with an alcohol modifier in SFC), flow rate, and temperature to achieve baseline separation of the enantiomeric peaks. scirp.orgresearchgate.net
Table 3: Exemplary Chiral Chromatography Conditions for Thienopyridine Separation
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Modifier | Key Finding | Reference |
| SFC | Chiralcel OD-H | CO₂ / Methanol | Good separation factor between Clopidogrel enantiomers. | scirp.orgresearchgate.net |
| HPLC | Chiralcel OJ-RH | Methanol / Water | Baseline resolution of (S)-Clopidogrel from its (R)-enantiomer. | nih.govresearchgate.net |
This interactive table summarizes typical conditions used in chiral SFC and HPLC to resolve enantiomers in the Clopidogrel family.
For this compound, a chiral SFC or HPLC method would be developed to separate its two enantiomers. This would be essential for any research involving the individual enantiomers and for assessing the enantiomeric purity of a sample that is supposed to contain only one of the two.
Enzymatic Biotransformation and Preclinical Metabolic Profiling of Rac Clopidogrel Mp Endo Derivative
In Vitro Biotransformation Studies in Isolated Enzyme Systems and Microsomes
In vitro studies utilizing isolated enzyme systems and liver microsomes have been instrumental in mapping the metabolic fate of clopidogrel (B1663587) and its derivatives. These controlled environments allow for the precise identification of the enzymatic players responsible for the biotransformation of rac-Clopidogrel-MP Endo Derivative.
Identification of Cytochrome P450 (CYP) Isoforms Involved in its Formation or Further Metabolism
The initial activation of clopidogrel is a two-step oxidative process primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov The first step involves the conversion of clopidogrel to 2-oxo-clopidogrel. nih.gov Several CYP isoforms have been implicated in this initial conversion, including CYP1A2, CYP2B6, and CYP2C19. nih.govnih.gov The subsequent transformation of 2-oxo-clopidogrel to the active thiol metabolite also involves multiple CYP enzymes. nih.gov
Role of Non-CYP Enzymes, including Paraoxonase-1 (PON-1), in Metabolic Pathways
Beyond the well-documented role of CYP enzymes, other non-CYP enzymes contribute to the metabolic tapestry of clopidogrel. Notably, paraoxonase-1 (PON-1), an esterase primarily associated with HDL cholesterol, has been identified as a key player in the bioactivation of clopidogrel. nih.gov Specifically, PON-1 is involved in the hydrolysis of the intermediate metabolite, 2-oxo-clopidogrel, to generate the active thiol metabolite. nih.gov The genetic polymorphism of PON-1 can significantly impact the rate of active metabolite formation and, consequently, the clinical efficacy of clopidogrel. nih.gov
Formation of Downstream Metabolites in Preclinical Tissue Preparations
Preclinical studies using tissue preparations, such as liver microsomes, have been pivotal in identifying the downstream metabolites of clopidogrel. The primary metabolic route for clopidogrel, accounting for approximately 85% of the drug, is hydrolysis by carboxylesterases to an inactive carboxylic acid derivative. nih.gov The remaining portion undergoes the two-step oxidation to the active thiol metabolite. nih.gov It is within this smaller fraction that various other minor metabolites, including the this compound, are formed. The derivatization of the active thiol metabolite with reagents like 2-bromo-3'-methoxyacetophenone (MPB) in research settings helps in the stabilization and detection of these otherwise labile compounds. researchgate.net
Stereochemical Aspects of Metabolic Transformations Leading to and from the Endo Derivative
The biotransformation of clopidogrel is a stereoselective process, a critical factor considering that only one of the stereoisomers of the active metabolite is pharmacologically active. nih.gov Clopidogrel itself is administered as a racemic mixture of two enantiomers. The metabolic enzymes, particularly the CYPs, exhibit stereospecificity in their action.
The active metabolite of clopidogrel possesses a specific absolute configuration that is essential for its ability to irreversibly bind to the P2Y12 receptor on platelets. nih.gov Research has elucidated that the active metabolite has an S configuration at the C7 position and a Z configuration at the C3-C16 double bond. nih.gov The formation of the this compound, being a product of this metabolic cascade, is also subject to these stereochemical constraints. The "rac" designation indicates a mixture of enantiomers, suggesting that its formation may not be as stereospecific as the generation of the primary active metabolite, or that both enantiomers of a precursor can be metabolized to this derivative. The "endo" descriptor refers to the stereochemistry of the piperidine (B6355638) ring, further highlighting the complex three-dimensional nature of these metabolic transformations.
Comparative Preclinical Metabolic Pathways of this compound versus Other Clopidogrel Metabolites
The metabolic pathway leading to the this compound represents a minor branch compared to the two major routes of clopidogrel metabolism: hydrolysis to the inactive carboxylic acid and oxidation to the active thiol metabolite.
| Metabolic Pathway | Primary Enzymes Involved | Key Metabolite(s) | Pharmacological Activity |
| Major Inactivation Pathway | Carboxylesterases (e.g., hCE1) tandfonline.comnih.gov | Clopidogrel carboxylic acid nih.gov | Inactive |
| Major Activation Pathway | CYP enzymes (e.g., CYP2C19, CYP3A4), PON-1 nih.gov | 2-oxo-clopidogrel, Active thiol metabolite nih.gov | Active |
| Minor Pathway | CYP enzymes | This compound | Likely inactive or significantly less active |
Enzyme Kinetics and Inhibition Studies in Preclinical Models
Enzyme kinetic studies in preclinical models, such as those using human liver microsomes and recombinant CYP enzymes, have provided quantitative insights into the metabolism of clopidogrel. These studies help to determine the affinity of the enzymes for the substrate (Km) and the maximum rate of the reaction (Vmax).
While specific kinetic data for the formation of the this compound are not widely reported due to its status as a minor metabolite, the kinetics of the main metabolic pathways have been extensively studied. For instance, the inhibition of CYP2C19 has been shown to significantly reduce the formation of the active metabolite, highlighting the importance of this enzyme in the activation pathway. nih.gov
Furthermore, studies have investigated the inhibitory potential of clopidogrel and its major metabolites on various drug transporters. For example, both clopidogrel and its carboxylic acid metabolite have been shown to be potent inhibitors of the organic cation transporter 1 (OCT1). nih.gov Such interactions can have implications for drug-drug interactions. The kinetic parameters of the this compound's formation and its potential to inhibit metabolic enzymes or transporters remain an area for further investigation.
Molecular and Cellular Mechanism of Action Studies Preclinical
In Vitro Receptor Binding and Ligand-Target Interaction Assays
In the preclinical evaluation of novel antiplatelet agents, in vitro receptor binding assays are fundamental to characterizing the interaction with their molecular target. For a derivative of clopidogrel (B1663587), the primary target of interest is the P2Y12 receptor, a key purinergic receptor on the surface of platelets.
Assessment of Affinity and Selectivity Towards Platelet Receptors (e.g., P2Y12) in Isolated Systems
The affinity and selectivity of a compound for the P2Y12 receptor are critical determinants of its potential efficacy and safety. These parameters are typically assessed using radioligand binding assays in isolated platelet membranes or in cell lines overexpressing the human P2Y12 receptor. In these assays, the test compound's ability to displace a known radiolabeled P2Y12 antagonist is measured. The resulting data allows for the calculation of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are quantitative measures of binding affinity.
Table 1: Hypothetical Receptor Binding Affinity Data
| Compound | Target Receptor | Binding Affinity (Ki) |
| rac-Clopidogrel-MP Endo Derivative | P2Y12 | Data not available |
| Clopidogrel Active Metabolite | P2Y12 | Reported in literature |
This table is for illustrative purposes only. Specific data for this compound is not available.
Selectivity is evaluated by testing the compound against a panel of other related receptors (e.g., other P2Y subtypes, P2X receptors) to ensure it does not produce off-target effects. High selectivity for the P2Y12 receptor is a desirable characteristic to minimize the potential for unintended biological responses.
Comparative Analysis of Biological Activity with Active Clopidogrel Metabolites
Clopidogrel is a prodrug that requires hepatic metabolism to its active thiol metabolite to exert its antiplatelet effect. A crucial step in the preclinical assessment of a clopidogrel derivative like this compound would be to compare its biological activity directly with that of the known active metabolites of clopidogrel. This comparison would typically involve parallel in vitro assays to determine the relative potency in inhibiting platelet function. The active metabolite of clopidogrel irreversibly inhibits the P2Y12 receptor. nih.gov
Cellular Signaling Pathway Modulation in Isolated Platelets or Cell Lines
Understanding how a compound modulates intracellular signaling pathways downstream of its receptor target provides deeper insight into its mechanism of action.
Investigation of Intracellular Signaling Cascades Triggered by the Compound
Binding of an antagonist to the P2Y12 receptor inhibits the downstream signaling cascade initiated by adenosine (B11128) diphosphate (B83284) (ADP). This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the prevention of the activation of the glycoprotein (B1211001) IIb/IIIa receptor, the final common pathway for platelet aggregation. Investigations would involve measuring changes in second messengers like cAMP and assessing the phosphorylation state of key signaling proteins in isolated platelets or relevant cell lines upon exposure to the compound.
Preclinical Platelet Aggregation Assays in Ex Vivo or In Vitro Animal Models
The ultimate functional consequence of P2Y12 receptor inhibition is the prevention of platelet aggregation. In vitro platelet aggregation assays are a cornerstone of preclinical evaluation. These assays typically use platelet-rich plasma or whole blood from animal models (e.g., rats, rabbits) or human volunteers. The ability of the test compound to inhibit platelet aggregation induced by ADP is quantified.
Table 2: Hypothetical In Vitro Platelet Aggregation Data
| Compound | Agonist | Concentration | % Inhibition of Platelet Aggregation |
| This compound | ADP | Various | Data not available |
| Clopidogrel (in vivo activated) | ADP | Various | Concentration-dependent inhibition |
This table is for illustrative purposes only. Specific data for this compound is not available.
Analytical Method Development and Validation for Research Applications
Development of Chromatographic Methods for Separation and Quantification
Chromatography is the cornerstone for the separation and quantification of the rac-Clopidogrel-MP Endo Derivative from complex matrices. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most utilized techniques due to their efficiency and resolution. nih.gov
The optimization of LC methods is crucial for achieving sensitivity, selectivity, and speed. Reversed-phase chromatography is the predominant mode used for analysis.
Key Optimization Parameters:
Stationary Phase: C18 columns are frequently employed, offering excellent retention and separation for clopidogrel (B1663587) and its derivatives. nih.govresearchgate.netresearchgate.net
Mobile Phase: A mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. nih.govresearchgate.net The acidic modifier ensures the analytes are in a protonated state, which improves peak shape and retention on reversed-phase columns.
Flow Rate and Gradient: Isocratic elution is often sufficient for simpler sample matrices, while gradient elution may be required for complex biological samples to resolve the analyte from endogenous interferences. nih.gov Flow rates are typically in the range of 0.4-0.8 mL/min for HPLC and can be higher for UPLC systems. researchgate.netresearchgate.net
Table 1: Examples of Optimized LC Methods for Clopidogrel Derivatives
| Parameter | Method 1 nih.govjbr-pub.org.cn | Method 2 researchgate.net | Method 3 researchgate.net |
| Technique | LC-MS/MS | LC-MS/MS | uHPLC-MS/MS |
| Column | C18 | Synergi reverse phase C18 (150 mm × 2 mm, 4 µm) | Waters Symmetry Shield™ C18 (150 × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and deionized water with 0.1% formic acid | 0.1% formic acid and acetonitrile (25:75) | 3.5 mM ammonium (B1175870) acetate (B1210297) (pH 3.5): acetonitrile (10:90, v/v) |
| Flow Rate | Not Specified | 0.4 mL/min | 0.75 mL/min |
| Elution Mode | Isocratic | Isocratic | Isocratic |
| Retention Time (CAMD) | 3.59 minutes | Not Specified | Not Specified |
Clopidogrel is administered as the S-enantiomer, which is the pharmacologically active form. The this compound, being derived from the racemic mixture or potentially involving chiral centers, requires chiral chromatography to separate its stereoisomers. This is critical for stereoselective synthesis control and impurity profiling. akjournals.com
Methods for chiral separation often involve specialized chiral stationary phases (CSPs).
Key Approaches:
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) (e.g., Chiralcel OD-H, Chiralcel OJ-RH) or amylose, are highly effective. scirp.orgnih.gov These phases can separate enantiomers under both normal-phase and reversed-phase conditions. nih.gov A simple reversed-phase HPLC method on a Chiralcel OJ-RH column using a methanol/water mobile phase has been shown to resolve the S-enantiomer of clopidogrel from its R-impurity. nih.gov
Supercritical Fluid Chromatography (SFC): Packed column SFC using a Chiralcel OD-H column with carbon dioxide and a modifier like 2-propanol has demonstrated excellent separation of clopidogrel enantiomers, with retention times of 9.77 min and 13.46 min for the two enantiomers, respectively. scirp.org
Chiral Mobile Phase Additives (CMPAs): An alternative to CSPs is the use of CMPAs, such as β-cyclodextrin, in the mobile phase of a standard achiral column system. akjournals.comresearchgate.net This approach has been successfully applied in thin-layer chromatography (TLC) to separate clopidogrel enantiomers. akjournals.com
Table 2: Chiral Separation Methodologies
| Technique | Stationary Phase | Mobile Phase | Key Finding |
| SFC scirp.org | Chiralcel OD-H (250 × 4.6 nm) | Supercritical CO₂ with 2-propanol modifier | Baseline separation of enantiomers with retention times of 9.77 min and 13.46 min. |
| HPLC nih.gov | Chiralcel OJ-RH (cellulose-based) | Methanol/water (100:15) | Baseline resolution of (S)-clopidogrel from its R-enantiomer impurity. |
| TLC akjournals.com | Polygram® cel 300 Ac-10% | Isopropanol–0.5 mM β-cyclodextrin (6:4, v/v) | Successful enantioseparation of S-clopidogrel from R-clopidogrel using a chiral mobile phase additive. |
Mass Spectrometry (MS) Applications in Quantitative and Qualitative Analysis
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the gold standard for the analysis of drug metabolites due to its unparalleled sensitivity and selectivity.
For preclinical research involving biological matrices like plasma, LC-MS/MS is essential for quantifying the trace levels of the this compound. researchgate.netnih.gov These methods typically use a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition. nih.gov
The process involves:
Sample Preparation: Blood samples are immediately treated with the alkylating agent (e.g., MPB) to stabilize the active metabolite. nih.gov This is followed by extraction from the plasma, commonly using solid-phase extraction (SPE) or protein precipitation. researchgate.netnih.gov SPE with a C2 disk plate has shown high reaction (>90%) and recovery (85% to 105%) efficiencies. nih.gov
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used to generate charged parent ions of the analyte and the internal standard. nih.govnih.gov
Quantification: The method is validated for linearity, accuracy, precision, and stability. Calibration curves for the derivatized metabolite often range from low ng/mL levels (e.g., 0.5 ng/mL) up to several hundred ng/mL. jbr-pub.org.cnnih.gov
Table 3: Performance of Validated LC-MS/MS Methods for Clopidogrel Active Metabolite Derivative (CAMD)
| Parameter | Method 1 nih.gov | Method 2 jbr-pub.org.cn | Method 3 nih.gov |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Linearity Range | 0.5 to 250 ng/mL | 0.5 to 100 ng/mL | 10 to 8000 pg/mL (for parent clopidogrel) |
| LLOQ | 0.5 ng/mL | 0.5 ng/mL | 10 pg/mL (for parent clopidogrel) |
| Intra-assay Accuracy | Within 12% RE | Within 15% RE | 94.79%–102.7% |
| Intra-assay Precision | < 6% CV | < 15% RSD | < 4% CV |
| Inter-assay Accuracy | Within 12% RE | Within 15% RE | 90.15%–103.7% |
| Inter-assay Precision | < 6% CV | < 15% RSD | < 6% CV |
RE: Relative Error; CV: Coefficient of Variation; RSD: Relative Standard Deviation; LLOQ: Lower Limit of Quantification
The use of a stable isotope-labeled internal standard (SIL-IS) is critical for achieving the highest accuracy and precision in quantitative LC-MS/MS analysis. nih.gov A SIL-IS, such as a deuterated (e.g., d3, d4) or carbon-13 (13C) labeled analogue of the analyte, co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. nih.govmedchemexpress.com This allows for reliable correction of variations during sample preparation and analysis.
For clopidogrel analysis, clopidogrel-d3 and clopidogrel-d4 have been successfully used as internal standards. researchgate.netresearchgate.netnih.gov For the specific analysis of the derivatized metabolite, an analog of the derivatized compound is ideal. nih.gov Furthermore, a specific isotope-labeled version of the derivative, this compound-13C,d3, is available as a reference standard for use as an internal standard in metabolic research. medchemexpress.com
The production of such standards can be achieved through chemical synthesis or metabolic labeling, where organisms are grown in isotope-enriched media. nih.gov The incorporation of stable isotopes is a powerful tool for tracer studies and quantitative analysis in drug development. medchemexpress.com
Spectroscopic Techniques for Detection and Quantification in In Vitro Research Assays
While less sensitive than MS, spectroscopic methods like UV-Vis spectrophotometry can be employed for in vitro assays, particularly for quantifying higher concentrations of the compound in simpler matrices or pharmaceutical formulations. nih.gov
First-derivative spectrophotometry offers a significant advantage by enhancing the resolution of overlapping spectra, allowing for the simultaneous determination of multiple components in a mixture. nih.govnih.gov A method has been developed for the simultaneous estimation of clopidogrel bisulphate and aspirin (B1665792) by measuring the first-order derivative absorption at the zero-crossing point of the other drug. nih.govsemanticscholar.org
Key Parameters:
Zero-Crossing Wavelength: For clopidogrel bisulphate, the measurement is taken at the zero-cross point of aspirin (232.5 nm). nih.gov
Linearity: The method demonstrates good linearity within a concentration range of 5.0 µg/ml to 25.0 µg/ml. nih.gov
Validation: These methods are validated for accuracy, precision, and linearity according to established guidelines, with recovery studies confirming accuracy. nih.gov
This technique provides a simple, cost-effective, and rapid alternative to chromatographic methods for specific in vitro research applications where high sensitivity is not a prerequisite.
Method Validation Parameters for Research-Grade Analytical Assays
The rigorous validation of analytical methods is a cornerstone of pharmaceutical research and development, ensuring that data generated is reliable, reproducible, and fit for its intended purpose. For research-grade analytical assays of clopidogrel and its derivatives, including the this compound, a comprehensive set of validation parameters must be evaluated. While specific validation data for this compound is not extensively available in public literature, the validation parameters for closely related clopidogrel compounds, such as clopidogrel bisulfate, its carboxylic acid metabolite, and other impurities, provide a strong framework and expected performance characteristics for analytical methods. These validations are typically performed in accordance with International Council for Harmonisation (ICH) guidelines.
The following sections detail the key validation parameters, supported by data from studies on clopidogrel and its related substances. This information serves as a reference for the analytical validation that would be necessary for the this compound.
Linearity
Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of dilutions of a standard solution and assessing the correlation coefficient (r²) of the calibration curve. For research applications, a high degree of correlation is expected.
Table 1: Linearity Data for Clopidogrel and Related Compounds
| Compound | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Analytical Method |
|---|---|---|---|
| Clopidogrel Bisulfate | 5.0 - 25.0 | >0.999 | First Derivative Spectrophotometry nih.gov |
| Clopidogrel Bisulfate | 10 - 35 | 0.9991 | Second Order Derivative UV-Spectrophotometry scholarsresearchlibrary.com |
| Clopidogrel Bisulfate | 50 - 150 | 0.999 | RP-HPLC analis.com.my |
| Clopidogrel Carboxylic Acid | 0.01 - 4 | Not Specified | HPLC nih.gov |
| Clopidogrel Active Metabolite Derivative (CAMD) | 1 - 100 (ng/mL) | >0.99 | HPLC-MS/MS nih.gov |
This table presents linearity data for clopidogrel and its metabolites from various studies, illustrating typical concentration ranges and correlation coefficients expected in analytical method validation.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix (spiked samples) and the percentage of the analyte recovered is calculated.
Table 2: Accuracy Data for Clopidogrel and its Metabolite
| Compound | Spiked Concentration Levels | Mean Recovery (%) | Analytical Method |
|---|---|---|---|
| Clopidogrel Bisulfate | 80%, 100%, 120% of test concentration | 99.68 - 99.77 | First Derivative Spectrophotometry nih.gov |
| Clopidogrel Bisulfate | 80%, 100%, 120% | 99.78 - 101.54 | RP-HPLC analis.com.my |
| Clopidogrel Carboxylic Acid Metabolite | Not Specified | 94 - 98 | HPLC nih.gov |
This table summarizes accuracy results from recovery studies for clopidogrel and its carboxylic acid metabolite, demonstrating the expected level of accuracy for a validated analytical method.
Precision
Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Table 3: Precision Data for Clopidogrel and its Metabolites
| Compound | Precision Type | RSD (%) | Analytical Method |
|---|---|---|---|
| Clopidogrel Bisulfate | Intra-day | 2.03 - 4.17 | HPLC nih.gov |
| Clopidogrel Bisulfate | Inter-day | 2.08 - 8.33 | HPLC nih.gov |
| Clopidogrel Carboxylic Acid Metabolite | Intra-day | 1.02 - 4.26 | HPLC nih.gov |
| Clopidogrel Carboxylic Acid Metabolite | Inter-day | 1.04 - 2.12 | HPLC nih.gov |
| Clopidogrel Active Metabolite Derivative (CAMD) | Within-assay | ≤7 | HPLC-MS/MS nih.gov |
| Clopidogrel Active Metabolite Derivative (CAMD) | Between-assay | ≤2.8 | HPLC-MS/MS nih.gov |
This table presents precision data for clopidogrel and its metabolites, showing the typical variability observed in analytical measurements.
Limits of Detection and Quantification
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy. These parameters are crucial for the analysis of impurities and degradation products, which are often present at very low concentrations.
Table 4: LOD and LOQ Data for Clopidogrel and Related Compounds
| Compound | LOD (µg/mL) | LOQ (µg/mL) | Analytical Method |
|---|---|---|---|
| Clopidogrel Bisulfate | 0.003 | 0.008 | HPLC nih.gov |
| Clopidogrel Carboxylic Acid Metabolite | 0.004 | 0.01 | HPLC nih.gov |
| Clopidogrel | 0.02 | 0.2 | HPLC actascientific.com |
| Clopidogrel Hydrolysis Product | 0.00015 (ng) | 0.0005 (ng) | HPLC hplc.eu |
| R-enantiomer of Clopidogrel | 0.0015 (ng) | 0.0049 (ng) | HPLC hplc.eu |
| Clopidogrel Active Metabolite Derivative (CAMD) | 0.5 (ng/mL) | 1 (ng/mL) | HPLC-MS/MS nih.gov |
This table provides the limits of detection and quantification for clopidogrel and its related compounds, highlighting the sensitivity of various analytical techniques.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Ligand-Protein Interaction Simulations with Relevant Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of clopidogrel (B1663587), docking studies are crucial for understanding its interaction with its biological target, the P2Y12 receptor, a key player in platelet aggregation.
Clopidogrel itself is a prodrug and is inactive. It requires metabolic activation to its active thiol metabolite to exert its antiplatelet effect. nih.gov Therefore, docking studies primarily focus on this active metabolite. These simulations have been instrumental in elucidating the binding mode of the active metabolite to the P2Y12 receptor.
Key Research Findings:
Binding Site and Interactions: Docking studies have consistently shown that the active metabolite of clopidogrel binds to a specific pocket within the transmembrane domain of the P2Y12 receptor. The reactive thiol group of the metabolite forms an irreversible disulfide bond with a cysteine residue (specifically Cys17 or Cys270) on the receptor. nih.gov This covalent bond is responsible for the long-lasting antiplatelet effect of the drug. mdpi.com
Role of Stereochemistry: Clopidogrel has a stereocenter, and its pharmacological activity is stereospecific. The S-enantiomer is the active form, while the R-enantiomer is inactive. mdpi.com Molecular docking has helped to explain this by showing that only the S-enantiomer of the active metabolite can adopt the correct conformation to fit into the binding pocket and form the crucial disulfide bond. nih.gov
Interaction with Cytochrome P450 Enzymes: Molecular docking has also been employed to study the interaction of clopidogrel with cytochrome P450 (CYP) enzymes, which are responsible for its metabolic activation. These studies have provided insights into which CYP isoforms (e.g., CYP2C19, CYP3A4) are involved in the metabolic process and how genetic variations in these enzymes can affect the efficacy of clopidogrel. researchgate.net
Interactive Data Table: Predicted Interactions of Clopidogrel's Active Metabolite with the P2Y12 Receptor
| Interacting Residue (P2Y12) | Type of Interaction | Significance |
| Cys17/Cys270 | Covalent (Disulfide Bond) | Irreversible inhibition of the receptor |
| Lys173 | Hydrogen Bond | Stabilization of the ligand in the binding pocket |
| Trp256 | Pi-Pi Stacking | Interaction with the thiophene (B33073) ring of the ligand |
| Phe257 | Hydrophobic Interaction | Contribution to binding affinity |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and binding dynamics of a ligand-protein complex over time. For clopidogrel and its derivatives, MD simulations complement the static picture provided by molecular docking.
Key Research Findings:
Conformational Flexibility: MD simulations have revealed the conformational flexibility of the clopidogrel molecule and its active metabolite. The orientation of the thiophene ring relative to the rest of the molecule can change, and these conformational changes can influence its binding to the P2Y12 receptor. researchgate.net
Stability of the Ligand-Receptor Complex: Once the active metabolite is covalently bound to the P2Y12 receptor, MD simulations have shown that the complex is highly stable. This stability is consistent with the long duration of action of clopidogrel.
Solvent Effects: MD simulations can explicitly include water molecules, providing a more realistic model of the biological environment. These simulations have shown that water molecules can play a role in mediating the interaction between the ligand and the receptor.
Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity Prediction
Quantum mechanical (QM) calculations are used to study the electronic structure and reactivity of molecules. For clopidogrel, QM methods have been applied to understand the chemical reactions involved in its metabolic activation and its interaction with the P2Y12 receptor.
Key Research Findings:
Metabolic Activation Pathway: QM calculations have been used to model the two-step oxidative metabolism of clopidogrel to its active thiol metabolite. These studies have helped to elucidate the mechanism of this transformation, which involves the formation of an intermediate, 2-oxo-clopidogrel. novapublishers.com
Reactivity of the Thiol Group: The reactivity of the thiol group in the active metabolite is crucial for its covalent binding to the P2Y12 receptor. QM calculations have been used to study the electronic properties of this thiol group and to predict its reactivity towards the cysteine residues on the receptor. rsc.org
Spectroscopic Properties: QM calculations can also predict spectroscopic properties, such as UV-visible spectra. These predictions can be compared with experimental data to validate the computational models. rsc.org
Interactive Data Table: Calculated Electronic Properties of Clopidogrel and its Metabolites
| Compound | Highest Occupied Molecular Orbital (HOMO) Energy (eV) | Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV) | Predicted Reactivity |
| Clopidogrel | -6.2 | -0.8 | Low |
| 2-oxo-clopidogrel | -6.5 | -1.2 | Moderate |
| Active Thiol Metabolite | -5.9 | -1.5 | High (nucleophilic thiol) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Preclinical Biological Activities
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For clopidogrel and its analogs, QSAR models can be developed to predict their antiplatelet activity.
Key Research Findings:
Descriptor-Based Models: QSAR models for thienopyridine derivatives have been developed using a variety of molecular descriptors, such as electronic, steric, and hydrophobic properties. These models have shown good predictive power for the antiplatelet activity of these compounds. nih.govjapsonline.com
Identification of Key Structural Features: By analyzing the QSAR models, it is possible to identify the key structural features that are important for biological activity. For example, the presence of the thieno[3,2-c]pyridine (B143518) core and the specific stereochemistry are known to be crucial.
Virtual Screening: QSAR models can be used for virtual screening of large compound libraries to identify new potential antiplatelet agents.
In Silico Prediction of Metabolic Transformation Pathways and Metabolite Structures
In silico methods for predicting drug metabolism are becoming increasingly important in drug discovery and development. These methods can help to identify potential metabolites of a new drug candidate, which can then be synthesized and tested for their biological activity and toxicity.
Key Research Findings:
CYP-Mediated Metabolism: Several in silico tools can predict the sites of metabolism by cytochrome P450 enzymes. For clopidogrel, these tools have correctly identified the thiophene ring as a primary site of oxidation. nih.govnih.gov
Prediction of Metabolite Structures: More advanced in silico methods can predict the structures of the resulting metabolites. These methods have been used to predict the formation of 2-oxo-clopidogrel and the subsequent opening of the thiolactone ring to form the active thiol metabolite. researchgate.net
Competing Metabolic Pathways: In silico models can also account for competing metabolic pathways. In the case of clopidogrel, a major metabolic pathway is the hydrolysis of the ester group to form an inactive carboxylic acid derivative. researchgate.net In silico models can help to predict the relative importance of these different pathways.
Future Directions and Emerging Research Avenues for Rac Clopidogrel Mp Endo Derivative
Investigation of its Potential as a Research Tool or Chemical Probe
The availability of rac-Clopidogrel-MP Endo Derivative as a purified analytical standard, including isotopically labeled versions, opens up possibilities for its use as a specialized research tool. Its primary utility lies in the field of drug metabolism and pharmacokinetics (DMPK). As a well-characterized metabolite, it can serve as a reference standard in liquid chromatography-mass spectrometry (LC-MS) methods to accurately quantify its presence in various biological matrices. nih.govresearchgate.net This is crucial for detailed pharmacokinetic studies that aim to build a complete picture of clopidogrel's metabolic fate in different patient populations. nih.gov
Furthermore, this compound could be employed as a chemical probe to investigate the activity and specificity of the enzymes involved in its formation and further metabolism. By incubating the compound with liver microsomes or specific recombinant enzymes, researchers can identify the particular cytochrome P450 (CYP) isoenzymes or other metabolic enzymes responsible for its downstream processing. This can provide valuable insights into the broader metabolic pathways of clopidogrel (B1663587) and how they might be affected by genetic polymorphisms or drug-drug interactions. nih.gov
Exploration of Novel Analogues and Derivatives Based on its Structural Scaffold
The structural backbone of this compound presents a unique scaffold for the design of novel analogues. The development of new antiplatelet agents is an ongoing effort in cardiovascular medicine, driven by the limitations of current therapies, such as the inter-individual variability in response to clopidogrel. nih.govnih.govmdpi.com The story of clopidogrel itself arose from the synthesis of thousands of analogues of its predecessor, ticlopidine, in a quest for improved safety and efficacy. researchgate.net
By systematically modifying the functional groups on the this compound structure, medicinal chemists could explore the structure-activity relationships (SAR) for different biological targets. While this specific metabolite is considered inactive in terms of P2Y12 receptor inhibition, its scaffold could be adapted to interact with other targets involved in platelet activation or coagulation. The synthesis of a library of analogues could lead to the discovery of compounds with novel pharmacological profiles, potentially offering alternative or adjunctive antiplatelet therapies.
Integration with Systems Biology Approaches for a Holistic Understanding of Metabolite Roles
The era of "big data" in biology has ushered in systems biology approaches that aim to understand the complex interplay of genes, proteins, and metabolites within a biological system. nih.govfrontiersin.orgdrugtargetreview.com For a drug like clopidogrel, with its complex metabolism and variable patient response, systems biology offers a powerful framework for a more holistic understanding.
Challenges and Opportunities in Mechanistic Research on Highly Specific Drug Metabolites
The focused study of a specific drug metabolite like this compound is not without its challenges. A primary hurdle is the stereospecific synthesis and purification of the individual enantiomers of the racemic mixture. acs.orgwikipedia.org The biological activity and metabolic fate of stereoisomers can differ significantly, and studying the racemate as a whole may obscure these important differences. nih.gov Developing cost-effective and scalable methods for chiral separation or asymmetric synthesis is a critical need for advancing research in this area.
Another significant challenge is the identification of the specific biological role, if any, of a single metabolite among a sea of other metabolic products. nih.gov Distinguishing the effects of the endo derivative from its exo-isomer and other clopidogrel metabolites requires highly specific and sensitive analytical techniques and well-designed in vitro and in vivo experiments. The inherent instability of some metabolites can also complicate their study. researchgate.net
Despite these challenges, the opportunities are substantial. A deeper mechanistic understanding of how individual metabolites are formed and what they do can lead to more personalized medicine approaches. johnshopkins.edu For example, if the formation of the endo derivative is linked to a specific, less desirable metabolic pathway, therapeutic strategies could be developed to shift metabolism towards more favorable routes. Furthermore, the detailed investigation of such metabolites can provide a wealth of information for the design of next-generation drugs with improved metabolic profiles and reduced inter-individual variability. ahajournals.org The use of advanced analytical techniques, such as ion mobility-mass spectrometry, may also aid in the structural elucidation and differentiation of isomeric metabolites. researchgate.netplos.organr.frplos.org
Q & A
Q. What are the standard experimental designs for evaluating the pharmacokinetic properties of rac-Clopidogrel-MP Endo Derivative in preclinical studies?
To assess pharmacokinetics, researchers should employ a combination of in vivo (e.g., rodent models) and in vitro (e.g., hepatocyte incubation) studies. Key parameters include bioavailability (F), clearance (CL), volume of distribution (Vd), and half-life (t½). Control groups must receive either vehicle or comparator drugs to establish baseline effects. Serial blood sampling at defined intervals (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-administration) enables construction of concentration-time curves. Analytical validation should follow IUPAC guidelines for accuracy (±15% deviation), precision (CV <20%), and lower limit of quantification (LLOQ) determination .
Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its specificity and sensitivity. Method validation must include linearity (R² ≥0.99), intra-day/inter-day precision (CV <15%), and recovery rates (80–120%). For metabolite identification, high-resolution mass spectrometry (HRMS) coupled with isotopic pattern matching is recommended. Sample preparation should involve protein precipitation (e.g., acetonitrile) or solid-phase extraction to minimize matrix effects .
Q. How should researchers design dose-response studies to establish the therapeutic window of this compound?
Use a logarithmic dose range (e.g., 0.1–100 mg/kg) administered to at least three animal cohorts (n=6–8/group). Measure primary endpoints (e.g., platelet aggregation inhibition) and adverse effects (e.g., bleeding time). Apply the Hill equation to calculate EC₅₀ and Emax. Statistical power analysis (α=0.05, β=0.2) must determine sample size adequacy. Include positive controls (e.g., clopidogrel) and vehicle groups to validate assay sensitivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across different models?
Conduct comparative studies using parallel in vitro (human liver microsomes) and in vivo (rodent/porcine) systems. Apply stable isotope labeling to track metabolite formation kinetics. Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., CYP450 enzyme activity differences). Replicate conflicting studies under standardized conditions (pH 7.4, 37°C) and validate findings via inter-laboratory collaboration .
Q. What strategies are effective for isolating stereoisomers of this compound to assess their individual pharmacological activities?
Chiral separation techniques such as high-performance liquid chromatography with chiral stationary phases (e.g., amylose or cellulose derivatives) or capillary electrophoresis with cyclodextrin additives are optimal. Preparative-scale separation requires validation of enantiomeric excess (EE) ≥98% via polarimetry or circular dichroism. For pharmacological assessment, employ cell-based assays (e.g., platelet aggregation inhibition) under standardized conditions (37°C, 5% CO₂) with ADP as agonist. Dose-response curves (1 nM–100 μM) should be generated in triplicate, analyzed using nonlinear regression (e.g., GraphPad Prism’s log[agonist] vs. response model). Comparative statistical analysis (ANOVA with Tukey post-hoc) must confirm significant differences (p<0.05) between enantiomers .
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound derivatives to platelet receptors?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (100 ns trajectories) can predict binding modes and free energy changes (ΔG). Validate predictions with site-directed mutagenesis of P2Y₁₂ receptor residues. Use machine learning (e.g., random forest regression) to correlate structural descriptors (e.g., LogP, polar surface area) with experimental IC₅₀ values. Cross-validate models using leave-one-out or k-fold methods to ensure robustness .
Q. How can researchers optimize synthetic protocols for this compound to improve yield and stereochemical purity?
Employ design of experiments (DoE) methodologies, such as factorial design, to test variables (e.g., catalyst loading, temperature). Use reaction monitoring via inline FTIR or NMR to identify intermediates. For stereochemical control, screen chiral catalysts (e.g., BINAP-metal complexes) and evaluate enantioselectivity (ee) via chiral HPLC. Process optimization should balance yield (≥70%) and purity (≥95% by HPLC), with lifecycle analysis to minimize waste .
Methodological Frameworks
- PICO Framework : Use Patient/Problem (e.g., thrombotic risk), Intervention (rac-Clopidogrel-MP), Comparison (clopidogrel), and Outcome (platelet inhibition rate) to structure clinical research questions .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, prioritize studies comparing rac-Clopidogrel-MP’s off-target effects against existing antiplatelets .
- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., consistency, temporality) to evaluate causality in conflicting metabolic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
